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PF-AKT400 Profile & Experimental Data

The table below consolidates the key biochemical and cellular data available for PF-AKT400 from the
search results [1] [2].

Attribute Details for PF-AKT400

Type & Selectivity Broadly selective, potent, ATP-competitive Akt inhibitor
[1].

Primary Target (PKBo/Aktl) ICs0 = 0.5 nM [1] [2].

Selectivity (vs. PKA) ICso = 450 nM; ~900-fold greater selectivity for PKBa

than PKA[1] [2].
Cellular Activity (p-GSK-3a in U87 cells) ICs0 =310 nM [1].

In Vivo Efficacy (PC3 Xenograft) 75% Tumor Growth Inhibition (TGI) at 100 mg/kg (oral,
b.i.d., 10 days) [1].

In Vivo Efficacy (Colo205 Xenograft) 60% TGI at 150 mg/kg (oral, b.i.d., 10 days) [1].

Combination Therapy (with Rapamycin in  98% TGI at 75 mg/kg (PF-AKT400) + 10 mg/kg
PC3 model) (Rapamycin) [1].
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Key Experimental Protocols

To ensure your guide provides methodological context, here are the experimental protocols associated with
the data for PF-AKT400.

e Kinase Assay (Biochemical ICso) [1] [2]: A fluorescence polarization (IMAP) assay was used. A
diluted compound in DMSO was mixed with a reaction buffer. This mixture was combined with a
solution containing ATP and a fluorescent-labeled Crosstide peptide (Tamara-labeled
GRPRTSSFAEG), followed by the addition of Aktl protein (lacking the PH domain). After a 90-
minute incubation, IMAP beads were added, and the plates were read. The ICso values represent the

geometric mean of at least n=2 determinations.

¢ Cellular Assay (p-GSK-3a in U87 cells) [1]: The cellular ICso for PF-AKT400 was determined in
human U87 glioblastoma cells by measuring the inhibition of AKT1-mediated GSK3alpha

phosphorylation after 1 hour of treatment using an ELISA.

e In Vivo Administration (Mouse Models) [1]: In studies using male SCID/Beige mice bearing
subcutaneous PC3 prostate carcinoma xenografts, PF-AKT400 was formulated in a 0.5%
methylcellulose vehicle. The compound was administered orally to mice (3 per dose group) once
tumors reached approximately 300 mm3 in size. Plasma and tumors were harvested over time for

analysis.

AKT Signaling Pathway

The following diagram illustrates the core AKT signaling pathway, which is central to the mechanism of
action for PF-AKT400 and other similar inhibitors. Targeting this pathway modulates crucial cellular

processes like survival, growth, and metabolism [3] [4].
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Research Context and Considerations
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Based on the search results, here is some broader context that may be useful for your guide:

¢ Clinical Development of AKT Inhibitors: The development of AKT inhibitors has evolved from early
ATP-competitive agents to more specific alternatives to overcome issues of toxicity and resistance
[4]. Recently, isoform-specific targeting and mutant-selective inhibitors are being explored as
potentially more effective and less toxic strategies than traditional pan-AKT inhibitors [3].

¢ Therapeutic Rationale: The PI3K/AKT pathway is a critical target in oncology because it is
aberrantly activated in many cancers and controls key cellular processes like survival, growth, and
metabolism [3] [4]. Inhibiting this pathway can sensitize tumors to other treatments; for example,
research shows that inhibiting the PI3BK/AKT pathway can impair DNA damage repair and improve the
efficacy of radiation therapy [5].

How to Proceed with Your Comparison

The search results provide a solid foundation for profiling PF-AKT400 but lack extensive head-to-head data
against other inhibitors like MK-2206 or ipatasertib.

¢ Focus on PF-AKT400's Profile: You can authoritatively present PF-AKT400 as a potent, selective,
ATP-competitive inhibitor with compelling preclinical data.

e Acknowledge Data Gaps: It is scientifically sound to note in your guide that while PF-AKT400 shows
high potency and promising in vivo efficacy, comprehensive direct comparisons with the efficacy,
pharmacokinetics, and toxicity profiles of other clinical-stage AKT inhibitors in identical experimental
models are not fully detailed in the available public literature.

¢ Suggested Next Steps: To build a more complete comparison, you could:

o Search for specific competitors (e.g., "capivasertib preclinical data,” "MK-2206 xenograft study")
to find individual profiles.

o Look for review articles in major pharmacological or cancer journals that systematically
compare classes of AKT inhibitors.

o Consult patent databases for side-by-side experimental data submitted by pharmaceutical
companies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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